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molecular formula C7H8N2O2 B1363393 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 6433-99-4

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B1363393
M. Wt: 152.15 g/mol
InChI Key: QASWUZCGTOFYBR-UHFFFAOYSA-N
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Patent
US09029409B2

Procedure details

To a cold solution of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (7.2 g, 47.3 mmol, Journal of Organic Chemistry, 1959, 24, 196) in DCM (70 mL) was added TEA (13.19 mL, 95 mmol) and TFAA (8.02 mL, 56.8 mmol) at about 0° C. The reaction mixture was stirred for about 2 h at about 0° C. The reaction mixture was filtered and the filtrate was diluted with DCM (100 mL). The organic layer was washed successively with water (2×70 mL) and brine (1×70 mL). The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile as a white solid 3.3 g, (52.0%), 1H NMR (400 MHz, DMSO) δ: 7.94-7.92 (d, J=7.2 Hz, 1H), 7.00 (s, 1H), 6.53-6.50 (dd, J=2 Hz, 1 Hz), 3.45 (s, 3H), LC/MS (Table 1, Method d) Rt=0.77 min.
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.19 mL
Type
reactant
Reaction Step One
Name
Quantity
8.02 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([C:8]([NH2:10])=O)=[CH:4][C:3]1=[O:11].C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:10])=[CH:4][C:3]1=[O:11]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CN1C(C=C(C=C1)C(=O)N)=O
Name
TEA
Quantity
13.19 mL
Type
reactant
Smiles
Name
Quantity
8.02 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 2 h at about 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with DCM (100 mL)
WASH
Type
WASH
Details
The organic layer was washed successively with water (2×70 mL) and brine (1×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(C=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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